Oxythiamine chloride hydrochloride

説明

オキシチアミン (塩酸塩) は、チアミン拮抗薬として作用するチアミン代謝拮抗剤です。これは、リボースの非酸化的合成に関与する酵素であるトランスケトラーゼを阻害する能力で知られています。 この化合物は、がん細胞の増殖を阻害し、アポトーシスを誘導する上で重要な可能性を示しています .

2. 製法

合成経路と反応条件: オキシチアミン (塩酸塩) は、チアミンを酸化剤と反応させることで合成することができます。このプロセスには、チアミンをオキシチアミンに変換し、その後塩酸を添加して塩酸塩を形成することが含まれます。 反応条件には通常、化合物の安定性を確保するために制御された温度とpHが含まれます .

工業的生産方法: オキシチアミン (塩酸塩) の工業的生産には、実験室設定と同様の方法を使用して大規模合成を行い、収率と純度を高めるために最適化された方法が含まれます。 このプロセスには、高純度の試薬と結晶化やクロマトグラフィーなどの高度な精製技術を使用して最終生成物を得ることが含まれます .

反応の種類:

酸化: オキシチアミンは酸化反応を受けることができ、さまざまな酸化誘導体の形成につながります。

還元: 特定の条件下では還元されて、化合物の還元形態を生じさせることも可能です。

置換: オキシチアミンは置換反応に関与し、官能基が他の基に置き換わる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から形成される主要な生成物には、さまざまな酸化および還元されたオキシチアミン誘導体、および異なる官能基を持つ置換化合物などがあります .

準備方法

Synthetic Routes and Reaction Conditions: Oxythiamine (chloride hydrochloride) can be synthesized through the reaction of thiamine with an oxidizing agent. The process involves the conversion of thiamine to oxythiamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of oxythiamine (chloride hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Types of Reactions:

Oxidation: Oxythiamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

Substitution: Oxythiamine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of oxythiamine, as well as substituted compounds with different functional groups .

科学的研究の応用

Cancer Research

Oxythiamine chloride hydrochloride is recognized for its potential anticancer properties. It acts primarily as an antimetabolite, inhibiting transketolase (TK), an enzyme crucial for cellular metabolism. This inhibition leads to:

- Induction of Apoptosis : Studies have shown that oxythiamine can induce apoptosis in various cancer cell lines, including pancreatic (MIA PaCa-2) and lung (A549) cancer cells. For instance, this compound demonstrated an IC50 of 14.95 μM in inhibiting cell viability in MIA PaCa-2 cells over two days .

- Inhibition of Cell Proliferation : In vitro experiments revealed that this compound significantly reduces the proliferation of cancer cells. In A549 cells, concentrations ranging from 0.1 to 100 μM resulted in notable decreases in cell growth and increased apoptosis after 24 hours of treatment .

- Anti-Metastatic Effects : In vivo studies indicated that this compound could inhibit tumor growth and metastasis in animal models. For example, at doses of 250 to 500 mg/kg administered intraperitoneally over four days, it inhibited tumor growth by up to 84% .

Metabolic Studies

This compound serves as a critical tool in metabolic research due to its role as a thiamine transport inhibitor. Its applications include:

- Inhibition of Thiamine Transport : Research has demonstrated that oxythiamine can inhibit thiamine uptake in human mammary epithelial cells and breast cancer cell lines, which is essential for understanding vitamin B1 metabolism in cancer biology .

- Study of Thiamine Degradation : Oxythiamine's stability and degradation properties are crucial for food science applications. Investigations into the amorphous state of thiamine chloride hydrochloride have shown that it is more chemically unstable compared to its crystalline form. This finding is vital for improving thiamine delivery in food products and supplements .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard:

- Calibration Standards : It is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of oxythiamine pyrophosphate (OTPP) in biological samples such as red blood cells. This application is significant for clinical diagnostics and research into vitamin B1 metabolism .

Data Summary Table

Case Study 1: Anticancer Activity

A study highlighted the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 14.95 μM over a period of two days.

Case Study 2: Thiamine Stability

Research into the degradation of thiamine chloride hydrochloride revealed that its amorphous state leads to higher instability compared to crystalline forms. This study provided insights into optimizing formulations for food products to enhance thiamine delivery and mitigate deficiency risks.

作用機序

オキシチアミン (塩酸塩) は、ペントースリン酸経路の非酸化的分枝において重要な役割を果たす酵素であるトランスケトラーゼを阻害することでその効果を発揮します。トランスケトラーゼを阻害することにより、オキシチアミンは核酸合成に不可欠なリボースの合成を阻害します。 この阻害は、RNAとDNAの合成の減少につながり、最終的にがん細胞における細胞周期停止とアポトーシスをもたらします .

類似の化合物:

チアミン (ビタミンB1): さまざまな代謝プロセスに不可欠なビタミンの天然形態です。

ピリチアミン: 実験モデルでチアミン欠乏を誘発するために使用される別のチアミン拮抗薬です。

デヒドロチアミン: トランスケトラーゼに対する阻害効果が類似しているチアミンの誘導体です。

独自性: オキシチアミン (塩酸塩) は、トランスケトラーゼに対する強力な阻害効果と、がん細胞におけるアポトーシスを誘導する能力が独特です。 他のチアミン拮抗薬とは異なり、オキシチアミンは、その特定の作用機序と腫瘍増殖を抑制する有効性により、抗がん研究で大きな可能性を示しています .

類似化合物との比較

Thiamine (Vitamin B1): The natural form of the vitamin, essential for various metabolic processes.

Pyrithiamine: Another thiamine antagonist, used to induce thiamine deficiency in experimental models.

Dehydrothiamine: A derivative of thiamine with similar inhibitory effects on transketolase.

Uniqueness: Oxythiamine (chloride hydrochloride) is unique in its potent inhibitory effect on transketolase and its ability to induce apoptosis in cancer cells. Unlike other thiamine antagonists, oxythiamine has shown significant potential in anticancer research due to its specific mechanism of action and effectiveness in reducing tumor growth .

生物活性

Oxythiamine chloride hydrochloride (OT), a thiamine antagonist, is primarily recognized for its role in inhibiting transketolase (TK), an enzyme crucial for carbohydrate metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its cytotoxic properties against various cancer cell lines.

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- CAS Number: 614-05-1

- Molecular Weight: 351.252 g/mol

OT acts as an antimetabolite by mimicking thiamine (vitamin B1), thereby disrupting normal metabolic functions. It inhibits the non-oxidative synthesis of ribose, leading to apoptosis in cancer cells. The inhibition of transketolase results in a cascade of metabolic disturbances that can significantly impair cancer cell proliferation and survival .

In Vitro Studies

Numerous studies have investigated the cytotoxic effects of oxythiamine on various cancer cell lines:

| Cell Line | Concentration Range (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| MIA PaCa-2 | 0-40 | 14.95 | Inhibited cell viability |

| A549 | 0.1-100 | Not specified | Induced apoptosis |

| Lewis Lung Carcinoma (LLC) | 0-20 | 8.75 | Inhibited invasion and migration |

In a study involving MIA PaCa-2 cells, oxythiamine demonstrated significant inhibition of cell viability with an IC50 of 14.95 µM after two days of treatment. Additionally, it was shown to inhibit the expression of the 14-3-3 protein beta/alpha, which is involved in cancer cell signaling pathways .

In Vivo Studies

The anti-tumor effects of oxythiamine have also been validated in animal models:

| Animal Model | Dosage (mg/kg) | Administration Method | Result |

|---|---|---|---|

| Ehrlich's ascites tumor mice | 100-500 | Intraperitoneal (i.p.) | Tumor growth inhibition by up to 84% |

| Lewis lung carcinoma implanted mice | 250 or 500 | Subcutaneous (s.c.) | Inhibition of tumor metastasis |

In vivo studies indicated that oxythiamine could reduce tumor growth significantly, with a notable decrease observed at higher dosages .

Case Studies and Clinical Implications

Oxythiamine’s mechanism as a thiamine antagonist has implications for treating conditions associated with thiamine deficiency, particularly in patients with end-stage renal disease where functional thiamine deficiency is prevalent. The compound's ability to inhibit TK may also provide a therapeutic avenue for targeting metabolic pathways in cancer therapy .

Comparative Efficacy

Comparative studies have highlighted oxythiamine's potent cytostatic effects relative to other thiamine derivatives like 2′-methylthiamine. In vitro experiments showed that oxythiamine reduced HeLa cell numbers to just 2% of the control at high concentrations, while 2′-methylthiamine exhibited less potency . This suggests that oxythiamine may be more effective in selectively targeting tumor cells while sparing normal cells.

特性

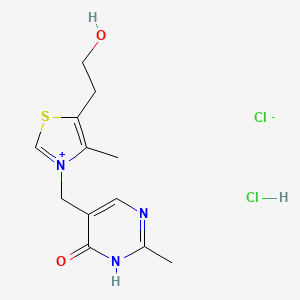

IUPAC Name |

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYQKVVWNZFPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-05-1 | |

| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。